![molecular formula C22H19ClN2O6 B2717624 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946254-63-3](/img/structure/B2717624.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN2O6 and its molecular weight is 442.85. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Salt Formation and Pharmaceutical Compositions
One study explores the invention of a new salt form of a related compound, highlighting its potential use in pharmaceutical compositions and therapeutics. This research suggests that salt forms can influence the solubility, stability, and bioavailability of pharmaceutical compounds, making them critical for drug development processes (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).
Intermediate Products for Pharmaceutical Effectiveness
Another study focuses on the advantageous role of certain intermediates, such as 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, for producing pharmaceutically effective compounds. This research indicates how specific intermediates are crucial for the synthesis of active pharmaceutical ingredients, showcasing the compound's relevance in medicinal chemistry (Kevin T. Fort, 2002).
Spectroscopic and Quantum Mechanical Studies
Further investigations into bioactive benzothiazolinone acetamide analogs have been conducted to understand their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This study highlights the compound's utility in renewable energy technologies, particularly in improving the efficiency of photovoltaic cells, and also explores its non-linear optical (NLO) activity for potential applications in photonic devices (Y. Mary, Gozde Yalcin, et al., 2020).
Structural Investigations for Drug Development
Research on structure-activity relationships (SAR) within phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors demonstrates the compound's significance in drug development, particularly for cancer treatment. By investigating various heterocycles to improve metabolic stability, this study provides insights into designing more effective and stable drug candidates (Markian M Stec, K. Andrews, et al., 2011).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[(3-chlorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6/c23-15-3-1-2-14(6-15)12-29-21-9-25(17(11-26)8-18(21)27)10-22(28)24-16-4-5-19-20(7-16)31-13-30-19/h1-9,26H,10-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIQNWVIILTAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide |
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